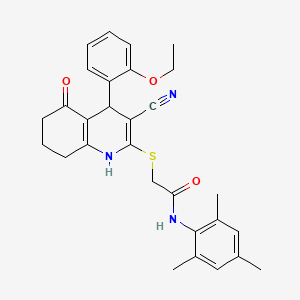

![molecular formula C20H19ClN2O3 B2614567 N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 898427-88-8](/img/structure/B2614567.png)

N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

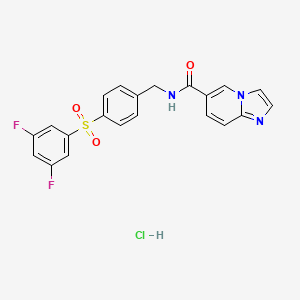

The compound is a complex organic molecule that likely contains a piperidine ring (a common feature in many pharmaceuticals) and a chroman moiety (a component of many bioactive compounds). The presence of the 4-chlorophenyl group suggests potential bioactivity, as chlorophenyl groups are common in many pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including coupling reactions, cyclizations, and substitutions .

Scientific Research Applications

Molecular Interaction and Conformational Analysis

Molecular Interaction of N-(4-chlorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide The compound has been studied for its molecular interactions with cannabinoid receptors. A comprehensive analysis using the AM1 molecular orbital method revealed distinct conformations of the compound, shedding light on its energetic stability and interaction dynamics with receptors. It highlighted the significant role of the N1 aromatic ring moiety in steric binding interactions and suggested potential unique spatial orientations for antagonist activity (Shim et al., 2002).

Radiolabeling and Imaging Applications

Radioligand Development for Imaging Studies this compound analogs have been developed as radioligands, particularly in the context of cannabinoid receptor imaging. The compound AM251, an analog of SR141716A, was labeled with iodine-123, showing promising results for potential use in Single Photon Emission Computed Tomography (SPECT) imaging to study brain cannabinoid CB1 receptors (Lan, Gatley, & Makriyannis, 1996).

Structure-Activity Relationship Studies

Understanding the Antagonist Activity The compound's structure-activity relationships have been extensively studied, primarily focusing on its role as a cannabinoid receptor antagonist. Research indicated the importance of specific substituents on the pyrazole ring for potent and selective antagonistic activity against the brain cannabinoid CB1 receptor. These findings are crucial for understanding how structural variations influence the compound's pharmacological properties (Lan et al., 1999).

Synthesis and Process Optimization

Optimization of Synthesis for CGRP Receptor Inhibitors this compound derivatives have been synthesized as potent calcitonin gene-related peptide (CGRP) receptor antagonists. The research outlined the development of a convergent, stereoselective, and economical synthesis for these compounds, demonstrating the compound's relevance in the synthesis of CGRP receptor inhibitors (Cann et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that similar compounds have been found to act as antagonists or inverse agonists at certain receptors .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been found to exhibit a range of biological and pharmacological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c21-14-5-7-15(8-6-14)22-19(25)23-11-9-20(10-12-23)13-17(24)16-3-1-2-4-18(16)26-20/h1-8H,9-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYWPNVLYSBLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2614487.png)

![N-[1-[(1-Cyanocyclopentyl)amino]-1-oxopropan-2-yl]cyclohexanecarboxamide](/img/structure/B2614489.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)

![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2614502.png)

![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2614507.png)